N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxane-4-carboxamide
Description
N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxane-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group, a methylsulfonyl group, and an oxane ring
Properties
IUPAC Name |
N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4S/c1-24(21,22)13-7-10(6-12(8-13)15(16,17)18)9-19-14(20)11-2-4-23-5-3-11/h6-8,11H,2-5,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVVOVXKHDMXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxane-4-carboxamide typically involves multiple steps:
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Formation of the Intermediate: : The initial step often involves the preparation of an intermediate compound, such as 3-methylsulfonyl-5-(trifluoromethyl)benzaldehyde. This can be achieved through the sulfonylation of 3-methyl-5-(trifluoromethyl)benzaldehyde using a sulfonyl chloride reagent under basic conditions.
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Oxane Ring Formation: : The intermediate is then subjected to a cyclization reaction to form the oxane ring. This step may involve the use of a suitable base and a nucleophile to facilitate the ring closure.
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Amidation: : The final step involves the introduction of the carboxamide group. This can be achieved through an amidation reaction using an amine source, such as ammonia or an amine derivative, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the methylsulfonyl group can modulate its reactivity. The oxane ring provides structural rigidity, which can influence the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxane-4-carboxamide: shares similarities with other sulfonyl and trifluoromethyl-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a methylsulfonyl group in the same molecule is relatively rare, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
